Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate
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Description
Tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate is a chemical compound with the molecular formula C10H16IN3O2 and a molecular weight of 337.16 . It is a derivative of tert-butyl carbamate .
Molecular Structure Analysis
The molecular structure of this compound consists of a pyrazole ring substituted with an ethyl group at the 1-position and an iodine atom at the 5-position. The pyrazole ring is also attached to a carbamate group via a nitrogen atom .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not available, tert-butyl carbamates are known to undergo a variety of reactions. For instance, they can be deprotected under acidic conditions to yield amines .Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 337.16 . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Asymmetric Synthesis
Tert-butyl carbamates, such as tert-butyl ((S)-2-(3,5-difluorophenyl)-1-((S)-oxiran-2-yl)ethyl)carbamate, have been used in enantioselective syntheses. These compounds serve as important building blocks for novel protease inhibitors, demonstrating their utility in asymmetric synthesis for pharmaceutical applications (Ghosh, Cárdenas, & Brindisi, 2017).
Intermediate in Drug Synthesis
Tert-butyl carbamates like tert-butyl 5-amino-4 ((2-(dimethylamino) ethyl) (methyl) amino) -2methoxyphenyl) carbamate have been identified as key intermediates in the synthesis of biologically active compounds, for instance, omisertinib (AZD9291), a medication used in cancer treatment (Zhao, Guo, Lan, & Xu, 2017).
Crystallographic Studies
Carbamate derivatives like tert-butyl carbamates have been subjected to crystallographic studies. For instance, (9-ethyl-9H-carbazol-3-yl)-carbamic acid tert-butyl ester has been synthesized and characterized by various methods including X-ray diffraction studies, highlighting its non-planar conformation and crystal packing interactions (Kant, Singh, & Agarwal, 2015).
Synthesis of Natural Product Analogues
The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the natural product jaspine B, which exhibits cytotoxic activity against human carcinoma cell lines, demonstrates the role of tert-butyl carbamates in the synthesis of bioactive natural product analogues (Tang et al., 2014).
Catalytic Applications
Tert-butyl carbamates have been used in Cu(I)-catalyzed cycloadditions, for instance, tert-butyl (S)-(3-oxopent-4- yn-2-yl)carbamate in [3+2] cycloadditions, highlighting their utility in catalytic applications for organic synthesis (Pušavec et al., 2014).
Analytical Chemistry
The potassium tert-butoxide/dimethyl sulphoxide/ethyl iodide reaction with carbamates, including tert-butyl derivatives, is used in analytical chemistry, particularly in gas chromatography-mass spectrometry for herbicide residue analysis. This underscores their importance in the field of analytical chemistry (Crespo-Corral, Santos-Delgado, Polo-Díez, & Soria, 2008).
properties
IUPAC Name |
tert-butyl N-(1-ethyl-5-iodopyrazol-4-yl)carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16IN3O2/c1-5-14-8(11)7(6-12-14)13-9(15)16-10(2,3)4/h6H,5H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPUVOIRDEIHJPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C=N1)NC(=O)OC(C)(C)C)I |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16IN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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